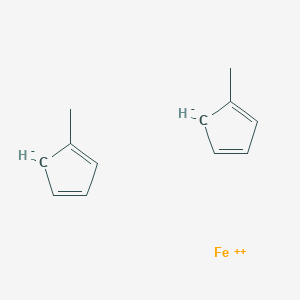

1,1'-Dimethylferrocen

Description

BenchChem offers high-quality 1,1'-Dimethylferrocen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Dimethylferrocen including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1291-47-0 |

|---|---|

Molecular Formula |

C12H14Fe |

Molecular Weight |

214.08 g/mol |

IUPAC Name |

iron(2+);bis(1-methylcyclopenta-1,3-diene) |

InChI |

InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2 |

InChI Key |

YTOVAWUSMUMHIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1'-Dimethylferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Dimethylferrocene, a derivative of the archetypal sandwich compound ferrocene, is a valuable organometallic building block with increasing significance in materials science, catalysis, and drug development. Its unique electronic properties, stability, and three-dimensional structure make it an attractive scaffold for creating novel molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of 1,1'-dimethylferrocene, offering experimental protocols and tabulated spectral data to support researchers in its application.

Synthesis of 1,1'-Dimethylferrocene

The most common and reliable method for the synthesis of 1,1'-dimethylferrocene involves the reaction of a methylcyclopentadienyl salt with an iron(II) source. The overall reaction proceeds via the formation of two methylcyclopentadienyl anions which then coordinate to a central Fe²⁺ ion. The following protocol is a robust procedure adapted from established methods for ferrocene synthesis.

Experimental Workflow Diagram

Caption: Synthesis workflow for 1,1'-Dimethylferrocene.

Detailed Experimental Protocol

This protocol outlines the synthesis of 1,1'-dimethylferrocene from methylcyclopentadiene dimer. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to prevent oxidation.

| Step | Procedure | Details & Observations |

| 1 | Reagent Preparation | Potassium Hydroxide Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add finely powdered potassium hydroxide (20 g) to 1,2-dimethoxyethane (DME) or dimethyl sulfoxide (DMSO) (60 mL). Stir vigorously. |

| 2 | Anion Formation | To the stirred KOH suspension, add methylcyclopentadiene (10 mL, freshly cracked from its dimer) dropwise over 15 minutes. The mixture will warm up and develop a dark color as the methylcyclopentadienyl anion forms. Stir for an additional 30 minutes. |

| 3 | Iron Complexation | Iron(II) Chloride Solution: In a separate flask, dissolve iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 10 g) in dimethyl sulfoxide (DMSO) (40 mL). The solution will be a pale green. |

| 4 | Reaction | Add the iron(II) chloride solution to the methylcyclopentadienyl anion mixture dropwise via a dropping funnel over 30-45 minutes. Maintain vigorous stirring. The reaction is exothermic and the color will change to a dark, deep red/brown slurry. |

| 5 | Reaction Completion | After the addition is complete, continue stirring the mixture at room temperature for an additional 60 minutes to ensure the reaction goes to completion. |

| 6 | Work-up & Isolation | Pour the dark slurry into a beaker containing a mixture of crushed ice (150 g) and concentrated hydrochloric acid (6 M, 100 mL). Stir the mixture thoroughly to neutralize excess KOH. The crude 1,1'-dimethylferrocene will precipitate as an orange-red solid. |

| 7 | Collection | Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with deionized water (3 x 50 mL) and allow it to air-dry on the filter. |

| 8 | Purification | The crude product can be purified by sublimation under vacuum or by recrystallization from hexane or ethanol to yield orange, crystalline needles. |

Safety Precautions:

-

Potassium hydroxide and hydrochloric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents like DME, DMSO, and hexane are flammable and/or toxic. Work in a well-ventilated fume hood.

-

Methylcyclopentadiene is toxic; avoid inhalation and skin contact.

Characterization of 1,1'-Dimethylferrocene

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic properties of 1,1'-dimethylferrocene.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₄Fe | |

| Molecular Weight | 214.08 g/mol | [1] |

| CAS Number | 1291-47-0 | [1] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | 37-40 °C | |

| Boiling Point | 70-80 °C (at 2 Torr) | |

| Solubility | Soluble in most organic solvents (e.g., hexane, ether, acetone). Insoluble in water. |

Table 2: Spectroscopic Data

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 3.96 (t, 4H, Cp-H), 3.89 (t, 4H, Cp-H), 1.85 (s, 6H, -CH₃). The two triplets for the cyclopentadienyl protons are characteristic of the A₂B₂ system on the substituted rings. The singlet corresponds to the six equivalent protons of the two methyl groups. | [3] |

| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 83.4 (C-CH₃), 69.5 (Cp-CH), 67.2 (Cp-CH), 14.5 (-CH₃). The signal at 83.4 ppm corresponds to the substituted carbon on the cyclopentadienyl rings. The other two signals in the aromatic region are for the unsubstituted ring carbons, and the upfield signal is for the methyl carbons. | [4][5] |

| IR Spectroscopy | (KBr Pellet, cm⁻¹): ~3100 (C-H stretch, Cp ring), 2950-2850 (C-H stretch, methyl), ~1410 (C=C ring stretch), ~1100 (C-H in-plane bend), ~800 (C-H out-of-plane bend). The spectrum is characteristic of a substituted ferrocene, showing vibrations for both the cyclopentadienyl rings and the methyl substituents. | [6] |

| Mass Spectrometry | (Electron Ionization, 70 eV) m/z: 214 (M⁺, molecular ion, base peak), 149 ([M - C₅H₅]⁺), 121 (FeC₅H₅⁺), 56 (Fe⁺). The mass spectrum is dominated by the molecular ion peak, indicating the stability of the compound. Fragmentation often involves the loss of a methylcyclopentadienyl ring. | [7] |

Applications in Research and Drug Development

1,1'-Dimethylferrocene and its derivatives are not merely chemical curiosities; they possess a range of applications driven by their unique properties:

-

Catalysis: The ferrocene backbone can be functionalized to create chiral ligands for asymmetric catalysis.[2]

-

Materials Science: Its redox activity is exploited in the development of electrochemical sensors and as a component in redox-active polymers and materials.[2]

-

Drug Development: The lipophilic nature and stable redox chemistry of the ferrocene moiety have made it a valuable scaffold in medicinal chemistry. Ferrocene-containing compounds have been investigated for their anticancer, antibacterial, and antifungal properties.[8] The ability of the ferrocene/ferricenium couple to participate in redox processes within a biological environment is a key area of research.[8] Recently, the unique rotational freedom of the ferrocene core has been explored in the design of linkers for novel therapeutics like PROTACs.[9]

Conclusion

This guide has provided a detailed protocol for the synthesis of 1,1'-dimethylferrocene and a comprehensive summary of its characterization data. The straightforward synthesis, coupled with its rich chemical and physical properties, ensures that 1,1'-dimethylferrocene will continue to be a compound of significant interest for researchers in organometallic chemistry, materials science, and the pharmaceutical industry. The data and methodologies presented herein are intended to serve as a practical resource for the preparation and validation of this versatile organometallic compound.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,1'-DIMETHYLFERROCENE(1291-47-0) 1H NMR [m.chemicalbook.com]

- 4. 1,1'-DIMETHYLFERROCENE(1291-47-0) 13C NMR spectrum [chemicalbook.com]

- 5. organic chemistry - Why is a ring carbon C-R of a substituted ferrocene more downshifted on 13C-NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. 1,1'-DIMETHYLFERROCENE(1291-47-0) IR Spectrum [m.chemicalbook.com]

- 7. Ferrocene, 1,1'-dimethyl- [webbook.nist.gov]

- 8. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,1'-Dimethylferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Dimethylferrocene is an organometallic compound, a derivative of ferrocene, where a methyl group is attached to each of the two cyclopentadienyl rings. This substitution significantly influences its physical and chemical properties compared to the parent ferrocene molecule, making it a compound of interest in various research and development areas, including catalysis, materials science, and as a redox mediator. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1'-Dimethylferrocene, complete with detailed experimental protocols and data presented for clarity and practical application.

Physical Properties

1,1'-Dimethylferrocene is a stable, orange crystalline solid at room temperature. The introduction of the methyl groups enhances its solubility in organic solvents compared to ferrocene.

Summary of Physical Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄Fe | [1] |

| Molecular Weight | 214.09 g/mol | [1] |

| Appearance | Yellow, amber or dark red crystalline powder | [1] |

| Melting Point | 38 - 42 °C | [1] |

| Boiling Point | 70-80 °C at 2 Torr | [2] |

| Solubility | Insoluble in water; slightly soluble in methanol; soluble in organic solvents. | [2] |

Chemical Properties and Reactivity

1,1'-Dimethylferrocene exhibits the aromatic character typical of ferrocenes, undergoing electrophilic substitution reactions. It is a stable compound but is sensitive to strong oxidizing agents. A key chemical feature is its reversible one-electron oxidation to the 1,1'-dimethylferricinium cation. This redox behavior is central to its application in electrochemistry.

Electrochemical Behavior

The electrochemical properties of 1,1'-Dimethylferrocene are of significant interest. It undergoes a well-defined, reversible one-electron oxidation. This property makes it a useful redox mediator in various applications, including biosensors.

Logical Relationship of Electrochemical Analysis

References

Electronic Structure of 1,1'-Dimethylferrocene: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Dimethylferrocene, a derivative of the archetypal sandwich compound ferrocene, has garnered significant interest within the scientific community due to its unique electronic properties and potential applications in catalysis, materials science, and as a redox mediator. The addition of methyl groups to the cyclopentadienyl rings induces subtle yet significant changes in its electronic structure compared to the parent ferrocene molecule. This technical guide provides a comprehensive overview of the electronic structure of 1,1'-dimethylferrocene, presenting key quantitative data from experimental and theoretical studies, detailed experimental protocols, and visual representations of its molecular orbital framework.

Quantitative Data Summary

The electronic properties of 1,1'-dimethylferrocene have been elucidated through various experimental and computational techniques. The following tables summarize the key quantitative data obtained from photoelectron spectroscopy (PES), cyclic voltammetry (CV), and Density Functional Theory (DFT) calculations.

| Parameter | Value (eV) | Technique | Reference |

| First Ionization Potential | 6.65 | He(I) Photoelectron Spectroscopy | [1] |

| Second Ionization Potential | 6.88 | He(I) Photoelectron Spectroscopy | [1] |

| Third Ionization Potential | 8.75 | He(I) Photoelectron Spectroscopy | [1] |

Table 1: Ionization Potentials of 1,1'-Dimethylferrocene.

| Parameter | Value (V) | Reference Electrode | Solvent | Reference |

| Half-wave Potential (E1/2) | +0.302 | SCE | Acetonitrile | [2] |

| Half-wave Potential (E1/2) vs. Fc/Fc+ | -0.101 | Fc/Fc+ | Acetonitrile | Calculated |

Table 2: Redox Potential of 1,1'-Dimethylferrocene.

| Molecular Orbital | Energy (eV) | Method | Basis Set |

| HOMO | -5.12 | DFT (B3LYP) | 6-31G |

| HOMO-1 | -5.25 | DFT (B3LYP) | 6-31G |

| LUMO | -1.89 | DFT (B3LYP) | 6-31G |

| LUMO+1 | -1.75 | DFT (B3LYP) | 6-31G |

Table 3: Calculated Molecular Orbital Energies of 1,1'-Dimethylferrocene.

Experimental and Computational Protocols

Photoelectron Spectroscopy (PES)

The He(I) photoelectron spectrum of 1,1'-dimethylferrocene was recorded on a Perkin-Elmer PS 15 instrument.[1] The sample was introduced into the target chamber as a vapor, and the spectrum was calibrated using the known ionization potentials of argon and xenon. The resolution of the spectrometer was approximately 25 meV.

Cyclic Voltammetry (CV)

Cyclic voltammetry measurements were performed in an acetonitrile solution containing the analyte and a supporting electrolyte, typically tetrabutylammonium perchlorate (TBAP). A three-electrode setup was employed, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The potential was swept at a scan rate of 100 mV/s. To reference the potential against the ferrocene/ferrocenium (Fc/Fc+) couple, the half-wave potential of ferrocene was measured under the same conditions.

Density Functional Theory (DFT) Calculations

The molecular orbital energies of 1,1'-dimethylferrocene were calculated using Density Functional Theory (DFT) at the B3LYP level of theory with the 6-31G* basis set. The geometry of the molecule was first optimized to a minimum energy structure. All calculations were performed using the Gaussian suite of programs.

Visualizations

Molecular Orbital Diagram

The following diagram illustrates the relative energy levels of the frontier molecular orbitals of 1,1'-dimethylferrocene as determined by DFT calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions.

Caption: Frontier molecular orbital energy levels of 1,1'-dimethylferrocene.

Experimental Workflow for Electronic Characterization

The following workflow outlines the key experimental and computational steps involved in characterizing the electronic structure of 1,1'-dimethylferrocene.

References

- 1. Electronic structure of metal complexes containing π-cyclopentadienyl and related ligands. Part 1.—He(I) photoelectron spectra of some closed-shell metallocenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

1,1'-Dimethylferrocene CAS number and molecular weight

An In-Depth Technical Guide to 1,1'-Dimethylferrocene: Core Properties

For researchers, scientists, and professionals in drug development, precise identification and characterization of chemical compounds are fundamental. This document provides the key identifiers for 1,1'-Dimethylferrocene, an organometallic compound with applications in various research fields.

The fundamental properties of 1,1'-Dimethylferrocene are summarized below. This data is essential for substance registration, safety data sheet (SDS) creation, and experimental design. The compound is also known as Bis(methylcyclopentadienyl)iron.[1][2]

| Property | Value |

| CAS Number | 1291-47-0[1][2][3] |

| Molecular Formula | C₁₂H₁₄Fe[1][4] |

| Molecular Weight | 214.08 g/mol [1][2][5] |

| EC Number | 215-067-3[2] |

| Appearance | Yellow to dark red crystalline powder[4] |

| Melting Point | 38 - 42 °C[4] |

As this guide focuses on the fundamental chemical identifiers of 1,1'-Dimethylferrocene, detailed experimental protocols for its synthesis or use are beyond the current scope. Similarly, signaling pathways or complex workflows, which would necessitate visualization, are not applicable to the presentation of these core properties.

References

Stability and Handling of 1,1'-Dimethylferrocene Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of 1,1'-Dimethylferrocene powder, an organometallic compound with increasing applications in catalysis, electrochemistry, and materials science.[1] Given its air-sensitive nature and potential for decomposition under certain conditions, a thorough understanding of its properties and safe handling procedures is crucial for researchers in academic and industrial settings.

Physicochemical Properties

1,1'-Dimethylferrocene is a solid crystalline powder, appearing as yellow, amber, or dark red.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄Fe | [2] |

| Molecular Weight | 214.09 g/mol | [2] |

| Melting Point | 37-40 °C (lit.) | |

| Boiling Point | 70-80 °C at 2 Torr | |

| Flash Point | 108 °C (226.4 °F) - closed cup | |

| Appearance | Yellow, amber or dark red crystalline powder | [2] |

| Solubility | Insoluble in water, slightly soluble in methanol. | |

| CAS Number | 1291-47-0 | [2] |

Stability Profile

The stability of 1,1'-Dimethylferrocene is a critical consideration for its storage and application. While the ferrocene moiety is known for its thermal robustness, it is susceptible to oxidation. The presence of electron-donating methyl groups on the cyclopentadienyl rings influences its reactivity compared to the parent ferrocene.

Thermal Stability

Oxidative Stability

Organometallic compounds are generally unstable towards oxidation.[5] The ferrocene/ferrocenium redox couple is a well-behaved, reversible one-electron process, making it a standard in electrochemistry.[6] However, the resulting ferrocenium cation can be unstable and prone to decomposition, particularly in the presence of oxygen and water.[3][7]

Studies on acylferrocenes have shown that they are oxidized by iron(III) chloride and subsequently decompose.[2] The rate of this oxidative decomposition is influenced by steric hindrance around the iron atom and the electronic effects of the substituents.[2] While 1,1'-Dimethylferrocene has electron-donating methyl groups, which should increase the electron density at the iron center and make it more susceptible to oxidation compared to ferrocene, kinetic studies on ferrocenium cations in solution have shown that the decamethylferrocenium cation is significantly more stable than the parent ferrocenium cation.[7] This suggests that while 1,1'-dimethylferrocene may be more readily oxidized, the resulting cation may possess a degree of stability.

A generalized protocol for evaluating oxidative stability is presented in Section 4.2.

Photolytic Stability

The photostability of ferrocene derivatives can vary significantly depending on the solvent and substituents.[8] Some substituted ferrocenes are stable in solution when exposed to near-ultraviolet light or sunlight, while others decompose rapidly.[8] This decomposition is often linked to solute-solvent interactions. For solid-state applications, it is crucial to assess the photolytic stability of 1,1'-Dimethylferrocene powder. A general procedure for such an evaluation is outlined in Section 4.3.

Handling and Storage

Given its air-sensitive nature, proper handling and storage procedures are imperative to maintain the integrity of 1,1'-Dimethylferrocene powder and to ensure laboratory safety.

General Handling

All manipulations of 1,1'-Dimethylferrocene powder should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The use of a glovebox or Schlenk line techniques is highly recommended. Glassware should be thoroughly dried before use, either by oven-drying and cooling under an inert gas stream or by heating with a heat gun while flushing with a dry, inert gas.[8]

dot

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling 1,1'-Dimethylferrocene powder.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or face shield |

| Hand Protection | Nitrile or other appropriate chemical-resistant gloves |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates may be necessary. |

| Skin and Body Protection | Laboratory coat |

Storage

1,1'-Dimethylferrocene powder should be stored in a tightly sealed container under an inert atmosphere. The recommended storage condition is at room temperature.[2] It is crucial to protect the compound from air, moisture, and light.

dot

Experimental Protocols for Stability Assessment

The following sections provide generalized experimental protocols that can be adapted to quantitatively assess the stability of 1,1'-Dimethylferrocene powder.

Thermal Stability Assessment (TGA/DSC)

Objective: To determine the onset of thermal decomposition and identify any phase transitions.

Methodology:

-

Instrumentation: A simultaneous Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC) is used.

-

Sample Preparation: A small, accurately weighed sample of 1,1'-Dimethylferrocene powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

The temperature range should be sufficient to observe decomposition, for instance, from room temperature to 600 °C.

-

-

Data Analysis:

-

The TGA curve will show the percentage of weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of decomposition.

-

The DSC curve will show heat flow as a function of temperature. Endothermic or exothermic peaks can indicate phase transitions (e.g., melting) or decomposition events.

-

Oxidative Stability Assessment

Objective: To evaluate the susceptibility of the powder to oxidation in the presence of air.

Methodology:

-

Instrumentation: A TGA-DSC instrument can be used.

-

Sample Preparation: An accurately weighed sample of 1,1'-Dimethylferrocene powder (5-10 mg) is placed in an open crucible.

-

Experimental Conditions:

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a flow of dry air or oxygen.

-

An isothermal experiment can also be performed where the sample is held at a specific temperature in an oxidative atmosphere, and the weight change is monitored over time.

-

-

Data Analysis:

-

The onset temperature of weight gain (due to oxidation) or weight loss (due to oxidative decomposition) on the TGA curve indicates the temperature at which significant oxidation begins.

-

Comparison with the TGA curve in an inert atmosphere will highlight the effect of the oxidative environment.

-

Photolytic Stability Assessment

Objective: To determine the stability of the solid powder upon exposure to light.

Methodology:

-

Sample Preparation: A thin, uniform layer of 1,1'-Dimethylferrocene powder is spread on a chemically inert and transparent surface (e.g., a quartz plate). A control sample is prepared similarly but protected from light (e.g., wrapped in aluminum foil).

-

Exposure: The sample is exposed to a light source with a controlled spectral distribution and intensity, simulating relevant conditions (e.g., a xenon lamp for sunlight simulation). The exposure should be for a defined period.

-

Analysis:

-

After exposure, the sample is analyzed for any changes in its chemical composition and physical properties.

-

Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the parent compound and detect any degradation products.

-

Spectroscopic methods like UV-Vis or FT-IR can be used to observe changes in the electronic structure or functional groups.

-

The results are compared with the control sample to determine the extent of photolytic degradation.

-

Conclusion

1,1'-Dimethylferrocene is a valuable organometallic compound with significant potential in various research and development fields. Its stability, particularly its sensitivity to oxidation, necessitates careful handling and storage under inert conditions. This guide provides a foundational understanding of its properties and outlines protocols for its safe handling and for the systematic evaluation of its thermal, oxidative, and photolytic stability. For critical applications, it is strongly recommended that researchers perform their own stability studies under conditions relevant to their specific use case.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. A kinetic study of ferrocenium cation decomposition utilizing an integrated electrochemical methodology composed of cyclic voltammetry and amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]

Redox Potential of 1,1'-Dimethylferrocene: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the redox potential of 1,1'-dimethylferrocene relative to the Silver/Silver Chloride (Ag/AgCl) reference electrode. This document outlines key quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Data Presentation

The electrochemical properties of 1,1'-dimethylferrocene (DmFc) are commonly investigated using cyclic voltammetry. The redox potential is a key parameter derived from these measurements, providing insight into the electron-donating or -withdrawing nature of the substituents on the ferrocene core. The methyl groups in 1,1'-dimethylferrocene are electron-donating, which shifts its redox potential to less positive values compared to unsubstituted ferrocene.

While direct reporting of the 1,1'-dimethylferrocene redox potential against Ag/AgCl can vary with experimental conditions, it is often used as an internal standard in electrochemical measurements.[1] The data presented in Table 1 is derived from cyclic voltammetry experiments in acetonitrile, a common solvent for such studies.

| Compound | Solvent | Supporting Electrolyte | E°' vs Fc/Fc⁺ (V) | Estimated E°' vs Ag/AgCl (V) |

| 1,1'-Dimethylferrocene | Acetonitrile (ACN) | Tetrabutylammonium hexafluorophosphate | -0.108 | +0.382 |

Note: The estimated potential versus Ag/AgCl is calculated by taking the well-established oxidation potential of the Ferrocene/Ferrocenium (Fc/Fc⁺) couple against Ag/AgCl, which is approximately +0.49 V in dichloromethane (a comparable non-aqueous solvent), and adjusting for the observed shift of 1,1'-dimethylferrocene relative to ferrocene.[2] The exact value can be influenced by factors such as solvent, electrolyte, and electrode material.

Experimental Protocols

The determination of the redox potential of 1,1'-dimethylferrocene is typically performed using cyclic voltammetry (CV). This electrochemical technique measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.

Materials and Equipment

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode: A glassy carbon electrode is commonly used.[3]

-

Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) electrode.[4][5]

-

Analyte Solution: A solution of 1,1'-dimethylferrocene in a suitable solvent (e.g., acetonitrile) at a known concentration (typically in the millimolar range).

-

Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), dissolved in the analyte solution to ensure conductivity.[1]

-

Inert Gas: High-purity nitrogen or argon for deaerating the solution.

Experimental Procedure

-

Solution Preparation: Prepare a solution of 1,1'-dimethylferrocene and the supporting electrolyte in the chosen solvent. A typical concentration for the analyte is 1-5 mM, and for the supporting electrolyte, 0.1 M.

-

Deaeration: Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface.

-

Rinse the polished electrode thoroughly with deionized water and then with the solvent used for the experiment.

-

Ensure the counter and reference electrodes are clean.

-

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment, including the initial potential, switching potential, final potential, and scan rate. A typical scan rate is 100 mV/s.

-

Initiate the scan. The potential is swept from the initial value to the switching potential and then back to the final potential.

-

Record the resulting voltammogram, which is a plot of current versus potential.

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the half-wave potential (E₁/₂), which is an approximation of the standard redox potential (E°'), using the following equation: E₁/₂ = (Epa + Epc) / 2[6]

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the redox potential of 1,1'-dimethylferrocene using cyclic voltammetry.

Caption: Experimental workflow for determining the redox potential of 1,1'-dimethylferrocene.

References

A Technical Guide to the Synthesis of 1,1'-Disubstituted Ferrocene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic strategies for preparing 1,1'-disubstituted ferrocene derivatives. These organometallic compounds are of significant interest due to their unique electrochemical properties, stability, and versatile applications in catalysis, materials science, and particularly as scaffolds in medicinal chemistry and drug development.[1][2][3] The ability to introduce two distinct functional groups on separate cyclopentadienyl (Cp) rings allows for the fine-tuning of steric and electronic properties, making these derivatives highly valuable.

Core Synthetic Strategies

The synthesis of 1,1'-disubstituted ferrocenes primarily follows two strategic pathways: the direct disubstitution of the parent ferrocene scaffold or the chemical modification of pre-functionalized 1,1'-derivatives.

-

Direct 1,1'-Disubstitution via Dilithiation: This is one of the most powerful and common methods for introducing a wide variety of functional groups. It involves the direct deprotonation of both cyclopentadienyl rings using a strong base, typically n-butyllithium (n-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to form 1,1'-dilithioferrocene.[4][5] This highly reactive intermediate can then be quenched with a suitable electrophile to yield the desired symmetrically substituted product.

-

Functional Group Interconversion: This strategy begins with a readily accessible 1,1'-disubstituted ferrocene, such as 1,1'-ferrocenedicarboxylic acid or 1,1'-diacetylferrocene, and utilizes well-established organic transformations to convert the initial functional groups into a diverse array of other substituents.[6][7] This approach is particularly useful for creating derivatives that are not accessible through direct lithiation and quenching.

The following diagram illustrates these principal synthetic routes.

Caption: Overview of primary synthetic pathways to 1,1'-disubstituted ferrocenes.

Experimental Protocols and Data

This section details the experimental procedures for the synthesis of key 1,1'-disubstituted ferrocene precursors and derivatives.

Protocol 1: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

This protocol follows the direct 1,1'-dilithiation route. The dilithioferrocene intermediate is generated and subsequently quenched with chlorodiphenylphosphine.[4]

Methodology: The dilithiation of ferrocene is readily achieved using n-butyllithium in the presence of TMEDA.[4] The resulting 1,1'-dilithioferrocene is then treated with two equivalents of chlorodiphenylphosphine to yield the target compound, dppf.

Fe(C₅H₅)₂ + 2 n-BuLi/TMEDA → Fe(C₅H₄Li)₂·TMEDA + 2 BuH Fe(C₅H₄Li)₂·TMEDA + 2 ClPPh₂ → Fe(C₅H₄PPh₂)₂ + 2 LiCl + TMEDA

A related synthesis starting from 1,1'-bis(diphenoxyphosphino)ferrocene has also been reported, achieving a high yield.[8] In this alternative method, the starting material is reacted with iodine and tributylphosphine in an acetonitrile/THF solvent mixture.[8] The reaction is quenched with water, and the product is purified by recrystallization from ethanol.[8]

| Reactant/Reagent | Role | Notes |

| Ferrocene | Starting Material | The parent metallocene. |

| n-Butyllithium (n-BuLi) | Lithiating Agent | Strong base for deprotonation. |

| TMEDA | Chelating Agent | Sequesters lithium ions, enhancing reactivity. |

| Chlorodiphenylphosphine | Electrophile | Provides the diphenylphosphino group. |

| Diethyl ether / Hexane | Solvent | Common solvents for lithiation reactions. |

| Lithium Chloride (LiCl) | Byproduct | Inorganic salt formed during the reaction.[4] |

Quantitative Data Summary (Example) [8]

| Parameter | Value | Reference |

| Starting Material | 1,1'-Bis(diphenoxyphosphino)ferrocene (100 mg, 0.171 mmol) | [8] |

| Reagents | I₂ (4 mg, 16 µmol), Tributylphosphine (170 µL, 0.68 mmol) | [8] |

| Solvent | Acetonitrile/THF (1:1 v/v), 1 mL | [8] |

| Reaction Time | 10 minutes | [8] |

| Temperature | Room Temperature | [8] |

| Product Yield | 89 mg (94%) | [8] |

| Melting Point | 181-183 °C | [9] |

Protocol 2: Large-Scale Synthesis of 1,1'-Ferrocenedicarboxylic Acid

1,1'-Ferrocenedicarboxylic acid is a crucial and versatile precursor for a wide range of other 1,1'-disubstituted derivatives.[6][10][11] One efficient method involves the hydrolysis of 1,1'-bis(ethoxycarbonyl)ferrocene.[6] An alternative route is the oxidation of 1,1'-diacetylferrocene using sodium hypochlorite.[7]

Methodology A: From 1,1'-Bis(ethoxycarbonyl)ferrocene [6]

-

Preparation of Diethyl Ester: Sodium cyclopentadienide (NaCp) is reacted with diethyl carbonate (DEC) to form sodium (ethoxycarbonyl)cyclopentadienide. This intermediate is then reacted with ferrous chloride (FeCl₂) in acetonitrile to produce 1,1'-bis(ethoxycarbonyl)ferrocene, fc(COOEt)₂.[6]

-

Saponification: The crude diethyl ester is dissolved in hot ethanol. A hot aqueous solution of sodium hydroxide (NaOH) is added, and the mixture is heated at 70-75 °C for 2 hours.[6]

-

Acidification: After cooling, the reaction mixture is filtered. The filtrate is then acidified with concentrated hydrochloric acid (HCl) to a pH of 1-2, causing the precipitation of the yellow 1,1'-ferrocenedicarboxylic acid product.[7]

Quantitative Data Summary (Saponification Step) [6]

| Reactant/Reagent | Amount | Moles | Equivalents |

| fc(COOEt)₂ | 150 g | 0.454 | 1.0 |

| NaOH | 150 g | 3.75 | 8.2 |

| Ethanol | 750 mL | - | - |

| Water | 750 mL | - | - |

| Product Yield | ~83-85% |

Protocol 3: Derivatization of 1,1'-Ferrocenedicarboxylic Acid

Once synthesized, 1,1'-ferrocenedicarboxylic acid can be converted into numerous other functional derivatives.[6]

A. Synthesis of 1,1'-Bis(chlorocarbonyl)ferrocene, fc(COCl)₂ [6] This acyl chloride is a highly reactive intermediate for forming amides, esters, and other carbonyl derivatives.

Methodology: A suspension of finely powdered 1,1'-ferrocenedicarboxylic acid in chloroform is treated with oxalyl chloride and a catalytic amount of pyridine. The mixture is heated at 60 °C for approximately 2 hours until dissolution is complete, accompanied by vigorous gas evolution.[6]

B. Synthesis of 1,1'-Bis(hydroxymethyl)ferrocene, fc(CH₂OH)₂ [6] The diol is a useful building block for polyesters, polyurethanes, and as a ligand scaffold.

Methodology: This conversion is achieved via a two-step process. First, the dicarboxylic acid is esterified to fc(COOEt)₂. Then, a solution of the diester in THF is added dropwise to an ice-cooled suspension of lithium aluminum hydride (LiAlH₄) in THF.[6]

Quantitative Data Summary (Reduction Step) [6]

| Reactant/Reagent | Amount | Moles | Equivalents |

| fc(COOEt)₂ | 100 g | 0.303 | 1.0 |

| LiAlH₄ | 20 g | 0.527 | 1.75 |

| Dry THF | 330 mL | - | - |

| Product Yield | 85% |

The following diagram illustrates the synthetic versatility of 1,1'-ferrocenedicarboxylic acid as a key intermediate.

Caption: Key transformations starting from 1,1'-ferrocenedicarboxylic acid.

Applications in Drug Development

The ferrocene scaffold is highly attractive in medicinal chemistry. Its unique structure, stability in biological media, and low toxicity profile make it an excellent platform for developing new therapeutic agents.[1][3] The iron atom can undergo reversible one-electron oxidation, a property that can be harnessed for redox-based drug action or diagnostics.

1,1'-Disubstituted ferrocene derivatives have been investigated for a range of biological activities:

-

Anticancer Agents: Many ferrocenyl compounds have shown significant in vitro and in vivo efficacy against various cancer cell lines.[1][3] The ability to attach two distinct cytotoxic or targeting moieties at the 1 and 1' positions allows for the creation of bifunctional drugs.

-

Antimicrobial and Antifungal Agents: Ferrocene derivatives incorporating amine, amide, or other specific functional groups have demonstrated potent activity against bacterial and fungal pathogens.[1][12]

-

Antimalarial and Anti-HIV Activity: The incorporation of a ferrocenyl group into existing drug molecules has been shown to enhance their efficacy, including in the treatment of malaria and HIV.[1][12]

The logical relationship between the core ferrocene structure and its potential applications is outlined below.

Caption: Relationship between ferrocene's core properties and its applications.

References

- 1. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Application of ferrocene and its derivatives in cancer research - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. 1,1'-Bis(diphenylphosphino)ferrocene synthesis - chemicalbook [chemicalbook.com]

- 9. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf] [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,1'-Ferrocenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The Genesis of a Sandwich: A Technical History of Ferrocene's Discovery and Development

A whitepaper for researchers, scientists, and drug development professionals detailing the seminal discovery, structural elucidation, and early development of dicyclopentadienyliron, the molecule that launched a new era in organometallic chemistry.

Introduction

The field of organometallic chemistry was irrevocably altered in 1951 with the serendipitous discovery of a remarkably stable, orange, crystalline substance: ferrocene, or bis(η⁵-cyclopentadienyl)iron(II). Its unprecedented "sandwich" structure, where an iron atom is centrally bonded between two parallel cyclopentadienyl rings, defied conventional bonding theories of the time. This discovery not only introduced a new class of compounds—the metallocenes—but also catalyzed a surge of research that continues to this day, with applications ranging from catalysis and materials science to medicinal chemistry. This technical guide provides an in-depth account of the historical discovery, the critical experiments that unveiled its unique structure, and the initial development of its chemistry, presented for a technical audience.

The Serendipitous Discoveries of 1951

The discovery of ferrocene was not the result of a targeted search but of two independent research groups stumbling upon the same unusual compound through entirely different synthetic routes.

Kealy and Pauson's Grignard Reaction

At Duquesne University, T. J. Kealy and P. L. Pauson were attempting to synthesize fulvalene by reacting cyclopentadienyl magnesium bromide with anhydrous ferric chloride (FeCl₃) in diethyl ether.[1][2] Instead of the desired hydrocarbon, they isolated stable, orange crystals in a 17% yield. The compound was surprisingly inert, sublimable, and possessed a melting point of 173-174 °C.[2][3] Based on its elemental composition of C₁₀H₁₀Fe and the prevailing understanding of organometallic bonding, they proposed a structure where an iron atom was bound by two single covalent bonds to one carbon atom of each cyclopentadienyl ring.[1][4]

Miller, Tebboth, and Tremaine's Direct Synthesis

Concurrently, at British Oxygen Company, S. A. Miller, J. A. Tebboth, and J. F. Tremaine were investigating the reaction of various hydrocarbons with a doubly-promoted synthetic ammonia catalyst (reduced iron) at high temperatures.[2][5] When they passed the vapor of cyclopentadiene over this catalyst at 300 °C, they also obtained the same orange, crystalline solid.[5][6] Their analysis confirmed the formula C₁₀H₁₀Fe and a melting point of 172.5-173 °C.[6] They too, by analogy with known cyclopentadienyl compounds, proposed a structure with Fe-C sigma bonds.[5]

The Structural Elucidation: Unveiling the Sandwich

The proposed structure with localized Fe-C σ-bonds did not sit well with the compound's observed properties, particularly its exceptional thermal stability (stable up to 400 °C) and its apparent aromatic-like reactivity, which was uncharacteristic for a molecule with typical double bonds.[7] This discrepancy prompted intense investigation, most notably by Geoffrey Wilkinson at Harvard University, in collaboration with Robert B. Woodward, Myron Rosenblum, and Mark C. Whiting.[8][9]

Their work, along with independent studies by Ernst Otto Fischer in Munich, led to the revolutionary proposal of the sandwich structure.[2] The evidence against the original structure and in favor of the new model was compelling and multifaceted.

Key Experimental Evidence

-

Reactivity: The compound did not undergo addition reactions typical of olefins, suggesting the double bonds of the cyclopentadienyl rings were not behaving as expected.[8] Instead, it underwent electrophilic aromatic substitution reactions, a characteristic of aromatic systems.[2]

-

Spectroscopy: The infrared (IR) spectrum showed only a single C-H stretching frequency and was remarkably simple, indicating that all ten hydrogen atoms were in identical chemical environments.[6] This was inconsistent with the structure proposed by Kealy and Pauson, which would have hydrogens in multiple different environments.

-

Physical Properties: The molecule was found to have a zero dipole moment, which is consistent with a highly symmetric structure where the two rings are parallel and the iron atom is centrally located.[6]

Based on this evidence, Wilkinson and Woodward proposed the now-famous sandwich structure, where the iron(II) ion is symmetrically bonded to the π-electron systems of two parallel cyclopentadienyl anions (C₅H₅⁻).[8][9] This structure, which satisfies the 18-electron rule for stable organometallic complexes, accounted for all the observed properties. The name "ferrocene" was coined to reflect its iron content and aromatic character.[5]

Early Development of Ferrocene Chemistry

The confirmation of the sandwich structure and the recognition of ferrocene's aromaticity opened the floodgates to a new area of chemical research. Early work focused on exploring its reactivity, particularly electrophilic substitution reactions analogous to those of benzene. Friedel-Crafts acylation was among the first and most important reactions studied, demonstrating that the cyclopentadienyl rings were highly susceptible to electrophilic attack, even more so than benzene. This reactivity allowed for the synthesis of a vast array of substituted ferrocene derivatives, paving the way for the development of new materials, catalysts, and eventually, therapeutic agents.

Tabulated Quantitative Data

The following tables summarize the key quantitative data reported in the seminal papers on the discovery and characterization of ferrocene.

Table 1: Initial Synthesis and Properties of Ferrocene (1951-1952)

| Parameter | Kealy & Pauson (1951)[1] | Miller, Tebboth & Tremaine (1952)[5] |

| Reaction | C₅H₅MgBr + FeCl₃ | C₅H₆ (gas) + Fe (catalyst) at 300°C |

| Yield | 17% | Not specified |

| Appearance | Orange, crystalline solid | Orange-yellow, crystalline solid |

| Melting Point | 173-174 °C | 172.5-173 °C |

| Solubility | Soluble in ether, benzene; Insoluble in water | Soluble in organic solvents |

| Stability | Stable in air; Sublimes above 100°C | Volatile in steam; Decomposes above 470°C |

Table 2: Elemental Analysis Data for C₁₀H₁₀Fe

| Element | Theoretical % | Found (Kealy & Pauson)[1] | Found (Miller et al.)[5] |

| Carbon (C) | 64.55% | 64.6% | 64.4% |

| Hydrogen (H) | 5.42% | 5.5% | 5.35% |

| Iron (Fe) | 30.03% | 30.1% | 29.8% |

Detailed Experimental Protocols

The following protocols are adapted from the descriptions in the original publications, providing a glimpse into the historic syntheses.

Protocol 1: Synthesis via Grignard Reagent (Kealy & Pauson, 1951)

-

Preparation of Grignard Reagent: Cyclopentadienyl magnesium bromide was prepared by standard methods in anhydrous diethyl ether.

-

Reaction Setup: A suspension of anhydrous ferric chloride (1.0 mole) in anhydrous diethyl ether was prepared in a flask equipped with a stirrer, dropping funnel, and nitrogen inlet.

-

Reaction Execution: The ferric chloride suspension was added dropwise over a period of 2 hours to a stirred solution of cyclopentadienyl magnesium bromide (3.0 moles) under a positive pressure of dry, oxygen-free nitrogen.

-

Workup: The resulting reaction mixture was hydrolyzed with dilute hydrochloric acid.

-

Isolation: The organic layer was separated, and the solvent was evaporated.

-

Purification: The resulting orange solid was purified by sublimation under high vacuum to yield crystalline dicyclopentadienyliron.

Protocol 2: Direct Synthesis from Cyclopentadiene (Miller, Tebboth, and Tremaine, 1952)

-

Catalyst Preparation: A reduced iron catalyst, as used for ammonia synthesis, was placed in a reaction tube.

-

Reaction Setup: The tube was heated to 300 °C in a furnace, and a stream of dry, oxygen-free nitrogen was passed through it.

-

Reaction Execution: Cyclopentadiene vapor, carried by the nitrogen stream, was passed over the heated catalyst.

-

Product Collection: A yellow solid product condensed in the cooler parts of the apparatus downstream from the furnace.

-

Purification: The crude product was collected and purified by recrystallization from organic solvents or by sublimation.

Conclusion

The discovery of ferrocene was a watershed moment in chemistry. It shattered existing paradigms of chemical bonding and ushered in the era of modern organometallic chemistry. The story of its discovery—a tale of serendipity, intellectual curiosity, and the power of interpreting unexpected results—serves as a powerful example of the scientific process. The rapid elucidation of its novel structure paved the way for the synthesis of countless derivatives and analogues, leading to profound impacts in catalysis, materials science, and medicine that continue to expand seven decades later. For drug development professionals, the stable, three-dimensional, and redox-active ferrocene scaffold remains a versatile and promising platform for designing novel therapeutic agents.

References

- 1. Kealy, T.J. and Pauson, P.L. (1951) A New Type of Organo-Iron Compound. Nature, 168, 1039-1040. - References - Scientific Research Publishing [scirp.org]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. Ferrocene and Its Derivatives: Celebrating the 70th Anniversary of Its Discovery [mdpi.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. Ferrocene - Wikipedia [en.wikipedia.org]

- 8. THE STRUCTURE OF IRON BIS-CYCLOPENTADIENYL | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1,1'-Dimethylferrocene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1'-Dimethylferrocene (C₁₂H₁₄Fe), a significant organometallic compound. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for 1,1'-Dimethylferrocene, facilitating easy reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.9 - 4.1 | m | Cyclopentadienyl (Cp) ring protons |

| ~1.8 - 2.0 | s | Methyl (-CH₃) protons |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~83 | Quaternary Cp Carbon (C-CH₃) |

| ~68 - 70 | CH of Cyclopentadienyl (Cp) ring |

| ~14 | Methyl (-CH₃) Carbon |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | m | C-H stretch (aromatic-like Cp ring) |

| ~2950 - 2850 | m | C-H stretch (methyl) |

| ~1450 | m | C-C stretch (in-ring) |

| ~1100 | s | C-H in-plane bend |

| ~800 | s | C-H out-of-plane bend |

Note: s = strong, m = medium. Peak positions can vary slightly based on the sample preparation method.

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |

| ~440 | ~90 - 100 | Ethanol/Hexane | d-d transition |

| ~325 | Weak | Ethanol/Hexane | d-d transition |

Note: Data for 1,1'-Dimethylferrocene is expected to be similar to the parent compound, ferrocene.[1] The molar absorptivity can vary.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1,1'-Dimethylferrocene.

Materials:

-

1,1'-Dimethylferrocene

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[2]

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,1'-Dimethylferrocene in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of 1,1'-Dimethylferrocene.

Materials:

-

1,1'-Dimethylferrocene

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle (agate or mullite)

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (~1-2 mg) of 1,1'-Dimethylferrocene with ~100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the finely ground mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of 1,1'-Dimethylferrocene.

Materials:

-

1,1'-Dimethylferrocene

-

Spectroscopic grade solvent (e.g., ethanol or hexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 1,1'-Dimethylferrocene of a known concentration in the chosen solvent.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Instrumentation:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Record the UV-Vis spectrum of each sample solution over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If quantitative analysis is desired, create a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions.

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1,1'-Dimethylferrocene.

References

Methodological & Application

Application Notes and Protocols for Utilizing 1,1'-Dimethylferrocene as an Internal Standard in Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1,1'-dimethylferrocene as a superior internal standard in cyclic voltammetry (CV) for non-aqueous electrochemical measurements. Its enhanced stability and reduced solvent dependency compared to ferrocene make it an excellent choice for obtaining accurate and reproducible electrochemical data.

Introduction

Cyclic voltammetry is a powerful electrochemical technique for investigating the redox properties of chemical species.[1] In non-aqueous electrochemistry, the use of a stable and reliable internal standard is crucial for accurate determination of formal potentials (E½), especially when using quasi-reference electrodes which can be prone to drift.[2] Ferrocene (Fc) has traditionally been the go-to internal standard; however, its electrochemical properties can be influenced by the solvent environment.

1,1'-Dimethylferrocene (DmFc), a derivative of ferrocene, has emerged as a more robust internal standard. The two methyl groups on the cyclopentadienyl rings provide steric hindrance, minimizing solvent-solute interactions and leading to more consistent redox potentials across different organic solvents. This makes 1,1'-dimethylferrocene particularly valuable for comparative electrochemical studies of analytes, including drug candidates, in various non-aqueous media. Its stability and well-defined, reversible one-electron redox process make it an ideal calibrant for potential measurements.[3]

Advantages of 1,1'-Dimethylferrocene over Ferrocene

The primary advantage of 1,1'-dimethylferrocene lies in its diminished sensitivity to the solvent environment. The electron-donating methyl groups also shift its formal potential to more negative values compared to ferrocene, which can be advantageous in preventing overlap with the redox features of the analyte under investigation.

Key benefits include:

-

Reduced Solvent-Solute Interactions: The methyl groups shield the iron center, leading to weaker interactions with solvent molecules and a more consistent formal potential across different non-aqueous solvents.

-

Enhanced Stability: The steric hindrance provided by the methyl groups contributes to the overall stability of the molecule.

-

Tunable Redox Potential: The negative shift in redox potential compared to ferrocene can be beneficial for avoiding signal overlap with the analyte of interest.

Quantitative Data Summary

The following tables summarize the key electrochemical properties of 1,1'-dimethylferrocene in comparison to ferrocene. This data is essential for the correct application and interpretation of results when using 1,1'-dimethylferrocene as an internal standard.

Table 1: Comparison of Formal Potentials (E½ vs. Fc/Fc⁺) of Ferrocene and 1,1'-Dimethylferrocene in Various Organic Solvents.

| Solvent | Supporting Electrolyte | Ferrocene (Fc) E½ (V vs. Ag/Ag⁺) | 1,1'-Dimethylferrocene (DmFc) E½ (V vs. Ag/Ag⁺) | ΔE½ (Fc - DmFc) (V) |

| Acetonitrile | 0.1 M TBAPF₆ | +0.08 | -0.096 | 0.176 |

| Dichloromethane | 0.1 M TBAPF₆ | +0.15 | -0.05 | 0.20 |

Note: The formal potential of ferrocene is the reference point (0 V vs Fc/Fc⁺). The values presented for ferrocene against Ag/Ag⁺ are to illustrate the shift of 1,1'-dimethylferrocene relative to a common pseudo-reference electrode.

Table 2: Diffusion Coefficients (D) of Ferrocene and 1,1'-Dimethylferrocene in Different Media.

| Compound | Solvent | Supporting Electrolyte | Diffusion Coefficient (D) (cm²/s) |

| Ferrocene | Acetonitrile | 0.1 M TBAPF₆ | 2.4 x 10⁻⁵ |

| 1,1'-Dimethylferrocene | Acetonitrile | Not Specified | 2.2 x 10⁻⁵ |

| Ferrocene | Dichloromethane | 0.1 M TBAPF₆ | 1.5 x 10⁻⁵ |

| 1,1'-Dimethylferrocene | Hexane | Not Specified | 3.6 x 10⁻⁵ |

| 1,1'-Dimethylferrocene | Supercritical CO₂ | Not Applicable | 1.8 - 10.0 x 10⁻⁴ |

Experimental Protocols

This section provides a detailed protocol for performing cyclic voltammetry using 1,1'-dimethylferrocene as an internal standard.

Materials and Reagents

-

Working Electrode: Glassy carbon, platinum, or gold electrode.

-

Reference Electrode: Silver/silver ion (Ag/Ag⁺) or other suitable non-aqueous reference electrode.

-

Counter Electrode: Platinum wire or mesh.

-

Electrochemical Cell: A standard three-electrode voltammetry cell.

-

Potentiostat: Capable of performing cyclic voltammetry.

-

Solvent: High-purity, anhydrous organic solvent (e.g., acetonitrile, dichloromethane).

-

Supporting Electrolyte: A non-reactive salt soluble in the chosen solvent (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆).

-

Analyte: The compound of interest.

-

Internal Standard: 1,1'-Dimethylferrocene (≥95% purity).

-

Polishing Materials: Alumina slurry (0.05 µm) and polishing pads.

-

Inert Gas: Argon or nitrogen for deoxygenation.

Solution Preparation

-

Electrolyte Solution (Blank): Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous organic solvent.

-

Analyte Stock Solution: Prepare a stock solution of the analyte of interest at a concentration of approximately 1-10 mM in the electrolyte solution.

-

Internal Standard Stock Solution: Prepare a stock solution of 1,1'-dimethylferrocene at a concentration of approximately 1-10 mM in the electrolyte solution.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

References

Applications of 1,1'-Dimethylferrocene in Non-Aqueous Electrochemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Dimethylferrocene (DmFc) is a robust organometallic compound that has found significant utility in non-aqueous electrochemistry. Its reversible one-electron oxidation to the 1,1'-dimethylferrocenium cation (DmFc⁺) provides a stable and reliable redox couple. This property makes it an excellent internal reference standard for electrochemical measurements in organic solvents, where traditional reference electrodes can be unreliable. The electron-donating methyl groups on the cyclopentadienyl rings make DmFc easier to oxidize than its parent compound, ferrocene (Fc), and its redox potential is less influenced by the solvent environment.[1] These characteristics are advantageous for ensuring accurate and comparable potential measurements across different non-aqueous systems.

Key Applications

Internal Reference Redox System (IRRS)

The primary application of 1,1'-Dimethylferrocene in non-aqueous electrochemistry is as an internal reference redox system (IRRS).[1] In environments where the potential of standard reference electrodes (like Ag/AgCl) can fluctuate due to junction potentials or reactions with the solvent, an internal standard provides a stable reference point.[2] By adding a small, known concentration of DmFc to the analyte solution, the potential of the working electrode can be calibrated against the known DmFc/DmFc⁺ redox couple. This allows for the accurate determination and comparison of redox potentials of other species in the solution, independent of the reference electrode's stability.[1] 1,1'-Dimethylferrocene is often considered superior to ferrocene for this purpose because its redox potential is less dependent on the solvation properties of the organic solvent and the nature of the supporting electrolyte.[1]

The workflow for using an internal reference standard is a straightforward yet critical process for ensuring data accuracy in non-aqueous electrochemistry.

Redox Mediator in Biosensors

While less common than its use as a reference standard, ferrocene derivatives, including 1,1'-dimethylferrocene, can be employed as redox mediators in biosensors. In these applications, DmFc facilitates electron transfer between an enzyme's active site and the electrode surface. For instance, in an oxidase-based sensor, DmFc can be oxidized at the electrode and subsequently reduced by the enzyme, which has been reduced by its substrate. The resulting current is proportional to the substrate concentration. The stability of the 1,1'-dimethylferrocenium cation is an asset in such systems.[3]

The electron transfer process in a mediated biosensor involves a cyclical shuttling of electrons from the enzyme to the electrode via the mediator.

Quantitative Data

The redox potential of 1,1'-Dimethylferrocene is sensitive to the solvent and supporting electrolyte, though generally less so than ferrocene. The following table summarizes the difference in the formal potentials (E°') between the Ferrocene/Ferrocenium (Fc/Fc⁺) and 1,1'-Dimethylferrocene/1,1'-Dimethylferrocenium (DmFc/DmFc⁺) redox couples in various non-aqueous media. A more negative value indicates that DmFc is easier to oxidize than Fc.

| Solvent | Supporting Electrolyte | E°'(Fc/Fc⁺) - E°'(DmFc/DmFc⁺) (V) |

| Tetrahydrofuran | 0.1 M [Bu₄N][BF₄] | -0.413 ± 0.005 |

| Dichloromethane | 0.1 M [Bu₄N][B(C₆F₅)₄] | -0.614 ± 0.005 |

| Dichloromethane | 0.1 M [Et₄N][BF₄] | -0.564 (approx.) |

| Acetonitrile | 0.1 M Bu₄NPF₆ | -0.501 (approx.) |

Data compiled from Torriero, A. A. J. (2019).[1] and other sources.[4]

Experimental Protocols

Protocol 1: Determination of Analyte Redox Potential Using 1,1'-Dimethylferrocene as an Internal Standard via Cyclic Voltammetry

This protocol outlines the steps for a typical cyclic voltammetry (CV) experiment in a non-aqueous solvent using 1,1'-dimethylferrocene as an internal reference.

1. Materials and Reagents:

-

Analyte of interest

-

1,1'-Dimethylferrocene (DmFc), 95% or higher purity

-

Non-aqueous solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran), anhydrous grade

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium tetrafluoroborate (TBABF₄)), electrochemical grade

-

Inert gas (high-purity nitrogen or argon)

2. Equipment:

-

Potentiostat

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold disk electrode)

-

Reference electrode (e.g., Ag/Ag⁺ or a silver wire pseudo-reference electrode)[2]

-

Counter electrode (e.g., platinum wire or graphite rod)

-

Polishing materials for the working electrode (e.g., alumina slurries)

-

Gas dispersion tube for deoxygenation

3. Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Prepare a stock solution of the analyte of interest (e.g., 10 mM) in the supporting electrolyte solution.

-

Prepare a stock solution of 1,1'-dimethylferrocene (e.g., 10 mM) in the supporting electrolyte solution.

-

In the electrochemical cell, prepare the final sample solution by mixing the analyte stock solution and the supporting electrolyte solution to achieve the desired analyte concentration (typically 1-2 mM).

4. Electrochemical Measurement:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with the solvent to be used, and dry completely.[5]

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Ensure the electrodes are properly immersed in the analyte solution.

-

Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[5] Maintain a blanket of the inert gas over the solution during the experiment.

-

Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to determine the potential window of the solvent-electrolyte system.[5]

-

Analyte Scan: Record the cyclic voltammogram of the analyte solution. Set the potential range to encompass the redox event(s) of the analyte. Optimize the scan rate (e.g., starting at 100 mV/s).

-

Internal Standard Addition: Add a small aliquot of the 1,1'-dimethylferrocene stock solution to the analyte solution to achieve a final DmFc concentration similar to that of the analyte (e.g., 1-2 mM).

-

Final Scan: Record the cyclic voltammogram of the solution containing both the analyte and 1,1'-dimethylferrocene.

5. Data Analysis:

-

From the final voltammogram, determine the half-wave potential (E₁/₂) for the DmFc/DmFc⁺ couple, calculated as (Eₚₐ + Eₚ𝒸)/2, where Eₚₐ and Eₚ𝒸 are the anodic and cathodic peak potentials, respectively.

-

Similarly, determine the E₁/₂ for the analyte's redox couple(s).

-

Report the redox potential(s) of the analyte relative to the DmFc/DmFc⁺ couple. For example: "The analyte exhibits a reversible oxidation at +0.5 V vs. DmFc/DmFc⁺."

This protocol provides a reliable method for obtaining accurate and reproducible redox potential data in non-aqueous media, which is crucial for applications in materials science, catalysis, and drug development.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. support/reference-electrode/nonaqueous | ALS,the electrochemical company [als-japan.com]

- 3. Electrochemical preparation of 1,1'-dimethylferricinium from a water-soluble 1,1'-dimethylferrocene-2-hydroxypropyl-beta-cyclodextrin complex and its applications in enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

Application Note: Electrochemical Characterization of 1,1'-Dimethylferrocene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1'-Dimethylferrocene (Me₂Fc) is an organometallic compound widely utilized in electrochemical research.[1] Structurally, it consists of an iron atom sandwiched between two methyl-substituted cyclopentadienyl rings.[1] The electron-donating nature of the methyl groups makes its redox potential more negative than that of its parent compound, ferrocene, enhancing its utility as a redox mediator in biosensors and as an internal standard in non-aqueous electrochemistry.[1][2] This document provides a detailed protocol for the electrochemical analysis of 1,1'-Dimethylferrocene using cyclic voltammetry (CV), the most common technique for obtaining rapid and quantitative information about electrochemical reactions.

Principle of Cyclic Voltammetry

Cyclic voltammetry is an electroanalytical technique where the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the sweep is reversed. This process electrolyzes the analyte (1,1'-Dimethylferrocene) in the solution near the electrode. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. The shape of the voltammogram and the characteristics of the peaks provide valuable information on the thermodynamics and kinetics of the redox process.[3] For 1,1'-Dimethylferrocene, this involves a reversible one-electron oxidation from the Fe(II) state to the Fe(III) state (1,1'-Dimethylferrocenium).[4][5]

Experimental Setup and Protocol

A standard three-electrode electrochemical cell is required for this analysis.[3][6] The setup consists of a working electrode, a reference electrode, and a counter (or auxiliary) electrode connected to a potentiostat.[6]

1. Required Equipment and Reagents

-

Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry (e.g., CH Instruments, Gamry, Metrohm Autolab).[7][8]

-

Electrochemical Cell: A glass cell suitable for a three-electrode setup.

-

Working Electrode (WE): Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.[7][9]

-

Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) for aqueous-like systems or a non-aqueous reference like Silver/Silver Nitrate (Ag/AgNO₃) for organic solvents.[9][10]

-

Counter Electrode (CE): Platinum wire.[9]

-

Analyte: 1,1'-Dimethylferrocene (≥ 93% purity).[1]

-

Solvent: HPLC-grade Acetonitrile (CH₃CN).[9]

-

Supporting Electrolyte: 0.1 M Sodium Perchlorate (NaClO₄) or Tetrabutylammonium Hexafluorophosphate (TBAPF₆).[9]

-

Polishing Materials: 0.3 µm or finer alumina slurry for polishing the working electrode.[6]

-

Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation.[6]

2. Detailed Experimental Protocol

Step 1: Working Electrode Preparation

-

Polish the surface of the glassy carbon or platinum working electrode with an alumina slurry on a polishing pad for 1-2 minutes to ensure a clean and reproducible surface.[6]

-

Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment (acetonitrile).

-

Allow the electrode to dry completely.

Step 2: Solution Preparation

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., NaClO₄) in acetonitrile. This will be the "blank" solution.

-

Prepare a 1-5 mM solution of 1,1'-Dimethylferrocene in the 0.1 M electrolyte solution.[9]

Step 3: Electrochemical Cell Assembly

-

Assemble the three-electrode cell. Place the polished working electrode, the reference electrode, and the platinum wire counter electrode into the cell.

-

Add the analyte solution to the cell, ensuring the tips of all three electrodes are submerged.

-

Seal the cell and insert a gas dispersion tube for deoxygenation.

Step 4: Deoxygenation

-

Bubble high-purity nitrogen or argon gas through the solution for at least 10-15 minutes before the experiment.[6] This is critical as dissolved oxygen can be electrochemically reduced and interfere with the measurement.[6]

-

Maintain a blanket of inert gas over the solution during the entire experiment.

Step 5: Data Acquisition

-

Background Scan: First, perform a cyclic voltammetry scan on the blank electrolyte solution to determine the potential window of the solvent-electrolyte system.[6]

-

Sample Scan: Rinse the cell and electrodes with the analyte solution, then fill the cell with the fresh analyte solution and deoxygenate again.

-

Set the CV parameters on the potentiostat software. A typical starting setup is:

-

Initial Potential: 0.0 V (vs. Ag/AgCl)

-

Vertex Potential 1 (Switching Potential): +0.8 V

-

Vertex Potential 2 (Final Potential): 0.0 V

-

Scan Rate: 100 mV/s[9]

-

-

Run the experiment and record the voltammogram.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the reaction.

Data Presentation and Analysis